

# TYRA-300: Application Notes and Protocols for Fgfr3 Mutant Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **TYRA-300**, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse models of FGFR3-related skeletal dysplasias, specifically achondroplasia (ACH) and hypochondroplasia (HCH). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of **TYRA-300**'s therapeutic potential.

## Introduction

Achondroplasia and hypochondroplasia are the most common forms of dwarfism, caused by gain-of-function mutations in the FGFR3 gene.[1][2][3] These mutations lead to constitutive activation of the FGFR3 signaling pathway, which disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones and other skeletal abnormalities.[1][2][3] **TYRA-300** is an orally administered, potent, and selective small-molecule inhibitor of FGFR3 designed to normalize the overactive signaling cascade.[1][2][4] Its selectivity for FGFR3 over other FGFR isoforms, such as FGFR1, FGFR2, and FGFR4, is intended to provide a larger therapeutic window and minimize off-target toxicities.[1][2][5] Preclinical studies in mouse models harboring activating Fgfr3 mutations have demonstrated the potential of **TYRA-300** to rescue the skeletal phenotypes associated with these conditions.

# **Mechanism of Action**



**TYRA-300** functions by directly inhibiting the tyrosine kinase activity of FGFR3. In pathological conditions like achondroplasia and hypochondroplasia, mutant FGFR3 is overly active, leading to downstream signaling through pathways such as the MAPK/ERK pathway.[1] This sustained signaling in chondrocytes of the growth plate leads to reduced proliferation and differentiation, ultimately impairing endochondral bone growth.[1][2][3] By blocking the kinase activity, **TYRA-300** effectively dampens this excessive signaling, as evidenced by a significant decrease in phosphorylated ERK1/2 (pERK) positive cells in the growth plates of treated mice.[1] This modulation of FGFR3 signaling restores normal chondrocyte proliferation and differentiation, leading to improved bone growth.[1][2][3]



Click to download full resolution via product page

FGFR3 Signaling Pathway and TYRA-300 Inhibition.

# **Quantitative Data Summary**

The efficacy of **TYRA-300** has been quantified in various preclinical mouse models. The following tables summarize the key findings.

# Table 1: Efficacy of TYRA-300 in Fgfr3Y367C/+ (Achondroplasia Model) Mice



| Paramete<br>r                            | Treatmen<br>t Group | Dose                                   | Duration | %<br>Increase<br>vs.<br>Vehicle | p-value | Referenc<br>e |
|------------------------------------------|---------------------|----------------------------------------|----------|---------------------------------|---------|---------------|
| Body<br>Length                           | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 17.6%                           | <0.0001 | [6]           |
| Femur<br>Length                          | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 22.55% -<br>24.4%               | <0.0001 | [1][6]        |
| Tibia<br>Length                          | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 33.01% -<br>38.3%               | <0.0001 | [1][2][6]     |
| Ulna<br>Length                           | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 23.51%                          | -       | [1][2]        |
| Humerus<br>Length                        | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 15.52%                          | -       | [1][2]        |
| Lumbar<br>Vertebrae<br>(L4-L6)<br>Length | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 23.9%                           | <0.0001 | [6]           |
| Skull<br>Length                          | TYRA-300            | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days  | 10.08%                          | -       | [1]           |



| Skull Width               | TYRA-300 | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days | 3.74%  | - | [1] |
|---------------------------|----------|----------------------------------------|---------|--------|---|-----|
| Foramen<br>Magnum<br>Area | TYRA-300 | 1.2<br>mg/kg/day<br>(subcutane<br>ous) | 15 days | 25.17% | - | [1] |

Table 2: Efficacy of TYRA-300 in Fgfr3N534K/+ (Hypochondroplasia Model) Mice

% **Paramete Treatmen** Referenc **Increase Duration** Dose p-value t Group VS. е Vehicle Femur 1.8 TYRA-300 21 days 3.70% < 0.01 [7][8] Length mg/kg/day Tibia 1.8 **TYRA-300** 21 days 3.75% < 0.05 [7][8] Length mg/kg/day Humerus 1.8 **TYRA-300** < 0.05 21 days 3.22% [7][8] Length mg/kg/day Ulna 1.8 **TYRA-300** 21 days < 0.01 [7][8] 5.03% Length mg/kg/day Foramen 1.8 Magnum **TYRA-300** 21 days 5.88% [8] mg/kg/day Area

Table 3: Efficacy of TYRA-300 in Wild-Type C57BL/6J Mice



| Paramete<br>r       | Treatmen<br>t Group | Dose                      | Duration | %<br>Increase<br>vs.<br>Vehicle | p-value                      | Referenc<br>e |
|---------------------|---------------------|---------------------------|----------|---------------------------------|------------------------------|---------------|
| Naso-anal<br>Length | TYRA-300            | 14<br>mg/kg/day<br>(oral) | 4 weeks  | 7.3%                            | Statistically<br>Significant | [1]           |

# **Experimental Protocols**

Detailed methodologies for the key in vivo experiments are provided below.

# In Vivo Efficacy Study in Fgfr3Y367C/+ Achondroplasia Mouse Model

Objective: To evaluate the effect of **TYRA-300** on skeletal growth in a mouse model of achondroplasia.

Animal Model:Fgfr3Y367C/+ mice, which mimic the phenotype of human achondroplasia.[1]

#### Materials:

- TYRA-300 compound
- Vehicle solution (e.g., appropriate buffer or suspension vehicle)
- Fgfr3Y367C/+ and wild-type littermate mice (1 day old)
- Standard laboratory animal housing and care facilities
- Micro-CT scanner
- Digital calipers
- X-ray system

### Procedure:



- Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Dosing:
  - Begin treatment at 1 day of age.[1]
  - Administer TYRA-300 daily via subcutaneous injection at a dose of 1.2 mg/kg.[1][6]
  - Administer an equivalent volume of vehicle to the control group.
  - Continue daily dosing for 15 consecutive days.[1][6]
- Monitoring: Monitor animals daily for general health and any signs of toxicity.
- Endpoint Analysis (Day 16):
  - Euthanize mice according to approved institutional protocols.
  - Perform whole-body X-rays to visualize skeletal structures.[1]
  - Measure naso-anal length as an indicator of overall growth.
  - Dissect long bones (femur, tibia, humerus, ulna) and lumbar vertebrae (L4-L6).
  - Measure the length of dissected bones using digital calipers.
  - Perform micro-computed tomography (μCT) scans on the skull to assess skull dimensions and foramen magnum area.[1]
- Histological Analysis:
  - Fix femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.
  - Section the growth plates and stain with Hematoxylin and Eosin (H&E) to evaluate the architecture of the growth plate, including the proliferative and hypertrophic zones.
  - Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and downstream
    FGFR3 signaling (e.g., pERK).[1]



 Data Analysis: Compare measurements between TYRA-300-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).



Click to download full resolution via product page

In vivo Efficacy Study Workflow for Achondroplasia Model.

# In Vivo Efficacy Study in Fgfr3N534K/+ Hypochondroplasia Mouse Model

Objective: To assess the efficacy of **TYRA-300** in a mouse model of hypochondroplasia.

## Methodological & Application





Animal Model:Fgfr3N534K/+ (also referred to as Fgfr3Asn534Lys/+) mice, which carry a mutation found in human hypochondroplasia.[1][7][8]

### Materials:

- TYRA-300 compound
- Vehicle solution
- Fgfr3N534K/+ and wild-type littermate mice (3 days old)
- Standard laboratory animal housing and care facilities
- Micro-CT scanner
- · Digital calipers

#### Procedure:

- Animal Acclimation: As described for the achondroplasia model.
- Dosing:
  - Begin treatment at 3 days of age.[1][7]
  - Administer TYRA-300 daily at a dose of 1.8 mg/kg.[1][7] A higher dose was explored in this model due to the lower relative inhibition of the N540K mutation.[1]
  - Administer vehicle to the control group.
  - Continue daily dosing for 21 consecutive days.[1][7]
- · Monitoring: Daily health monitoring.
- Endpoint Analysis (Day 24):
  - Euthanize mice and perform analyses as described for the achondroplasia model, focusing on long bone and skull measurements.



- Immunohistochemistry:
  - Stain growth plate sections for phosphorylated ERK1/2 (pERK) to confirm modulation of FGFR3 downstream signaling.[1]
- Data Analysis: Compare measurements between treated and control groups.

## Conclusion

TYRA-300 has demonstrated significant efficacy in preclinical mouse models of achondroplasia and hypochondroplasia. The selective inhibition of FGFR3 by TYRA-300 leads to a normalization of chondrocyte activity in the growth plate, resulting in increased bone growth and partial restoration of skeletal proportionality.[1][2] These findings, supported by the detailed protocols provided, offer a strong rationale for the continued clinical development of TYRA-300 as a potential therapy for individuals with FGFR3-related skeletal dysplasias.[1][6] The data also suggest a favorable safety profile due to its selectivity, which may offer advantages over less selective pan-FGFR inhibitors.[1][2][5]

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 3. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tyrabio.investorroom.com [tyrabio.investorroom.com]



- 7. Tyra Biosciences Announces Preclinical Proof-of-Concept Results with TYRA-300 in Hypochondroplasia (HCH) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 8. Tyra Biosciences Reports Preclinical Results for TYRA-300 in Hypochondroplasia [synapse.patsnap.com]
- To cite this document: BenchChem. [TYRA-300: Application Notes and Protocols for Fgfr3 Mutant Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#tyra-300-treatment-in-fgfr3-mutant-mouse-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com